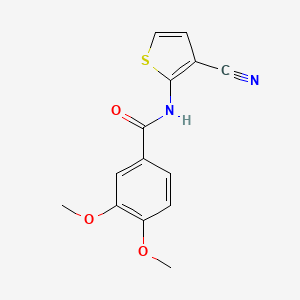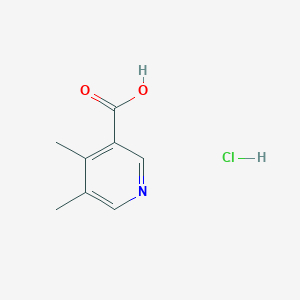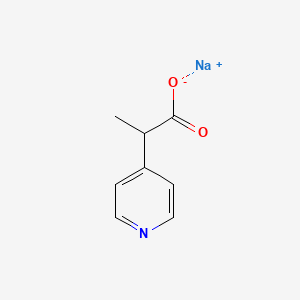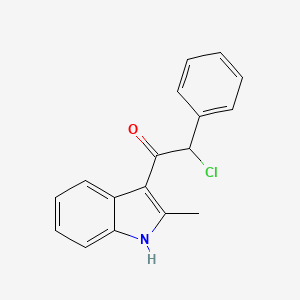![molecular formula C11H12ClN3O2 B2615033 tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1351094-00-2](/img/structure/B2615033.png)
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the molecular formula C11H12ClN3O2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” consists of a pyrrolopyrimidine core with a chlorine atom at the 4-position and a tert-butyl ester at the 6-position . The exact 3D conformer and other structural details can be found in databases like PubChem .
Chemical Reactions Analysis
The chemical reactivity of “tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” would be influenced by its functional groups. The chlorine atom could potentially undergo nucleophilic substitution reactions, while the carboxylate ester could be hydrolyzed under acidic or basic conditions . More specific reactions would depend on the reaction conditions and the presence of other reagents.
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” include a molecular weight of 253.68 g/mol, a computed XLogP3-AA of 2.8, and a topological polar surface area of 57 Ų . It has no hydrogen bond donors and four hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
“tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates at home and abroad .
Synthesis of CP690550
This compound is used in the synthesis of CP690550 . CP690550 is a potent JAK3 inhibitor and has been used in the treatment of autoimmune diseases and organ transplant rejection.
Synthesis of CGP76030
It is also used in the synthesis of CGP76030 . CGP76030 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3) and shows potential in the treatment of Alzheimer’s disease and other neurodegenerative disorders.
Multi-Targeted Kinase Inhibitors
A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized using this compound . These compounds showed promising cytotoxic effects against four different cancer cell lines .
Apoptosis Inducers
The synthesized compounds also acted as apoptosis inducers . They were able to induce cell cycle arrest and apoptosis in HepG2 cells .
Development of More Potent and Effective Targeted Kinase Inhibitors (TKIs)
In the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs), this compound plays a crucial role . It forms the scaffold for many commercially available drugs .
Direcciones Futuras
The future directions for “tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” could involve further exploration of its biological activities and potential applications in life science research. Additionally, more detailed studies on its synthesis, reactivity, and mechanism of action could provide valuable insights .
Propiedades
IUPAC Name |
tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7-4-6-8(12)13-5-14-9(6)15-7/h4-5H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRISKYMQDIAOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(N1)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614951.png)
![2-(ethylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B2614954.png)
![4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2614956.png)

![2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]-N-p-anisyl-acetamide](/img/structure/B2614961.png)
![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol](/img/structure/B2614962.png)


![tert-Butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2614968.png)
![[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B2614970.png)
![4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2614971.png)

